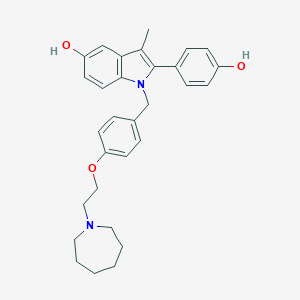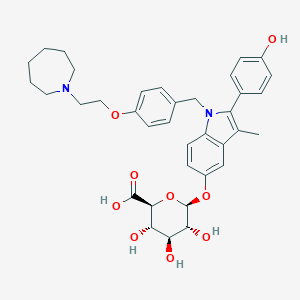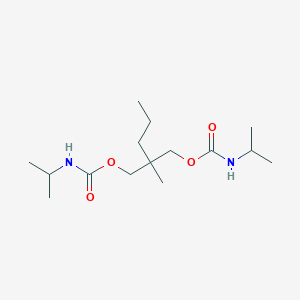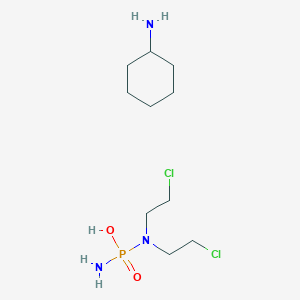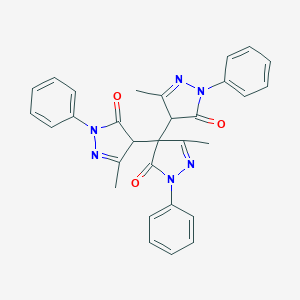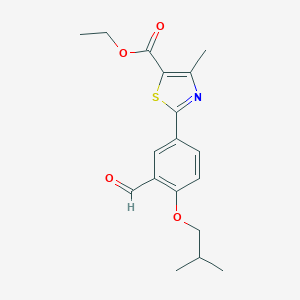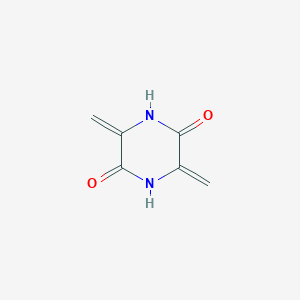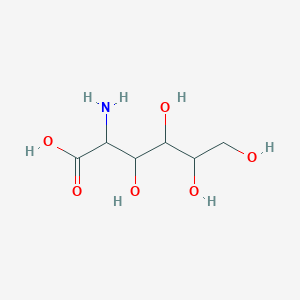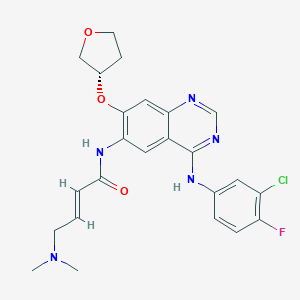
Afatinib
Overview
Description
Afatinib is an oral, irreversible ErbB family blocker that covalently binds to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . It is used to treat metastatic non-small cell lung cancer (NSCLC) that has certain types of abnormal epidermal growth factor receptor (EGFR) genes in patients who have not received any treatments for cancer that has already spread to other parts of the body .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between N,N-dimethylformamide dimethyl acetal (IV) and 2-nitrile-4- [4- (N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5- [ (S)- (tetrahydrofuran-3-yl)oxy]aniline (II) to produce an intermediate. This intermediate then undergoes a cyclization reaction with 4-fluoro-3-chloroaniline (III) to prepare this compound .
Molecular Structure Analysis
This compound has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol . It is a small molecule agent that is orally bioavailable .
Chemical Reactions Analysis
This compound is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation . It suppresses CD8 + T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .
Physical And Chemical Properties Analysis
This compound has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of this compound are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Over the clinical dose range of 20–50 mg, this compound exposure increases slightly more than dose proportional . This compound metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine .
Scientific Research Applications
Applications in Non-Small-Cell Lung Cancer (NSCLC)
Efficacy in First-Line Treatment : Afatinib has shown significant effectiveness as a first-line treatment in patients with advanced NSCLC harboring EGFR mutations. Studies have found that it improves progression-free survival compared to chemotherapy regimens like cisplatin plus pemetrexed or gemcitabine plus cisplatin (Wu et al., 2014), (Hoffknecht et al., 2014).
Treatment of Brain Metastases : this compound has been effective in treating NSCLC patients with brain metastases or leptomeningeal disease, showing promising results in such extensively pretreated patient populations (Hoffknecht et al., 2014).
Global Approvals and Development : The drug has received global approval for treating metastatic NSCLC with specific EGFR mutations. Its development process and regulatory milestones have been documented, highlighting its significance in lung cancer therapy (Dungo & Keating, 2013).
Comparative Studies with Other Treatments : Comparative studies with other treatments like cisplatin plus pemetrexed have shown this compound’s superiority in prolonging progression-free survival in patients with advanced lung adenocarcinoma and EGFR mutations (Sequist et al., 2013).
Other Applications
Therapeutic Drug Monitoring : The development of methods for monitoring this compound levels in patients, like the competitive enzyme-linked immunosorbent assay, facilitates its effective use in clinical settings (Sogawa et al., 2018).
Use in Other Cancer Types : Research extends to its potential use in other cancers, such as breast cancer and esophageal squamous cell carcinoma, although results have been mixed or limited (Schuler et al., 2012), (Hong et al., 2020).
Pharmacokinetics and Pharmacodynamics : Studies on the pharmacokinetics and pharmacodynamics of this compound have contributed to understanding its metabolic pathways, absorption, and excretion, thus aiding in optimizing dosing regimens (Wind et al., 2016), (Stopfer et al., 2012).
Innovative Drug Delivery Systems : Research into new delivery methods, such as inhalable nanoparticles, has shown potential in enhancing the efficacy and reducing side effects of this compound in NSCLC treatment (Elbatanony et al., 2020).
Mechanism of Action
Target of Action
Afatinib is a potent and selective, irreversible ErbB family blocker . It covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 . These receptors are involved in cell growth and differentiation, and their dysregulation can lead to cancer.
Mode of Action
This compound works by blocking the action of these naturally occurring substances that may be needed to help cancer cells multiply . It targets and irreversibly blocks EGFR , leading to the inhibition of tyrosine kinase autophosphorylation . This action disrupts the signaling pathways that promote cancer cell growth and proliferation.
Biochemical Pathways
This compound impairs the HER2-AKT/ERK/PI3K signaling pathways in cancer cells . These pathways are crucial for cell survival, growth, and proliferation. By inhibiting these pathways, this compound disrupts the growth and proliferation of cancer cells.
Pharmacokinetics
This compound demonstrates time-independent pharmacokinetic characteristics . Maximum plasma concentrations of this compound are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Over the clinical dose range of 20–50 mg, this compound exposure increases slightly more than dose proportional . This compound metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .
Result of Action
This compound reduces cell viability and activates apoptosis and cell cycle arrest in multiple established cancer cell lines and in patient tumor-derived primary cell lines . It also impairs cell migration and enhances reproductive death in these cancer cell models . This compound-induced cell death is accompanied by activation of STAT1 expression and downregulation of Bcl-xL and cyclin D1 expression, which control cell survival and cell cycle progression .
Action Environment
The pharmacokinetic profile of this compound is consistent across a range of patient populations . Age, ethnicity, smoking status, and hepatic function had no influence on this compound pharmacokinetics, while females and patients with low body weight had increased exposure to this compound . Renal function is correlated with this compound exposure . Country-specific environmental factors can account for interindividual variations in response to and tolerability of anticancer therapies .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Afatinib interacts with several enzymes and proteins. It is a potent and selective, irreversible ErbB family blocker . This compound covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It inhibits cellular growth and induces apoptosis in a wide range of cells representative for non-small cell lung cancer, breast cancer, pancreatic cancer, colorectal cancer, head and neck squamous cell cancer and several other cancer types exhibiting abnormalities of the ErbB network . It also suppresses CD8 + T lymphocyte proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 . This results in the inhibition of tyrosine kinase autophosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The median progression-free survival (PFS) for patients treated with this compound was 14.1 months . The PFS periods were 11.8 and 15.9 months for patients receiving 40 mg versus 20–30 mg of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a low concentration, it acts as an epidermal growth factor (EGF) and activates the HER2 receptor and downstream signaling pathways in HER2 + breast cancer cells, resulting in enhanced cell proliferation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes minimal metabolism, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine . Oxidative metabolism mediated via cytochrome P-450 is of negligible importance for the elimination of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly soluble throughout the physiological pH range of 1–7.5 , and also shows high passive permeability through cell membranes, but efflux transport by intestinal P-glycoprotein (P-gp) can confound the permeability of this compound as it is a P-gp substrate .
properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-CWDCEQMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893451 | |
| Record name | Afatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2. | |
| Record name | Afatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
850140-72-6, 439081-18-2 | |
| Record name | Afatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tovok | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Afatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Afatinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinase receptors. [, , , , , ] This family includes epidermal growth factor receptor (EGFR/HER1/ErbB1), HER2 (ErbB2), HER4 (ErbB4) and indirectly HER3 (ErbB3). [, , , , , ] this compound binds covalently to a cysteine residue within the ATP-binding pocket of these receptors, preventing their activation and downstream signaling. [, , , , , ] Inhibition of EGFR/HER signaling by this compound leads to cell cycle arrest, reduced cell proliferation, induction of apoptosis, and decreased angiogenesis in tumor cells. [, , , , , , ]
ANone: The provided research abstracts primarily focus on this compound's biological activity and do not elaborate on its material compatibility or stability under various non-biological conditions.
ANone: this compound functions as an inhibitor rather than a catalyst. [, , , , , ] Its primary role is to block the catalytic activity of tyrosine kinases rather than to catalyze a specific reaction.
ANone: While the provided abstracts don't detail specific SAR studies on this compound, they highlight its irreversible binding compared to reversible first-generation EGFR-TKIs. [, , ] This irreversibility is attributed to its covalent interaction with the cysteine residue in the ATP-binding site of EGFR/HER receptors. [, , ] This difference in binding mechanism contributes to this compound's increased potency and broader spectrum of activity against different EGFR mutations, including some that confer resistance to first-generation TKIs. [, , ]
ANone: One study investigated the use of polyethylene glycol (PEG)-coated gold nanoparticles (PEGAuNPs) as a drug delivery system for this compound. [] This formulation enhanced this compound's cellular uptake and antitumor activity in pancreatic and NSCLC cell lines, potentially improving its efficacy and allowing for dose reduction to minimize toxicity. []
ANone: One study found a correlation between higher this compound plasma concentrations and the severity of diarrhea, a common side effect. [] They identified specific thresholds for area under the curve (AUC) and C0 that could predict the occurrence of grade 2 diarrhea. [] This suggests the potential for therapeutic drug monitoring of this compound to optimize efficacy and minimize toxicity. [] Another study reported that this compound was detected in the cerebrospinal fluid of a patient with brain metastases, suggesting its ability to penetrate the central nervous system. []
ANone: this compound has been extensively studied in preclinical and clinical settings for its efficacy against various cancers:
- In vitro: this compound effectively inhibited the growth of various cancer cell lines, including lung cancer, [, , , , , , , , ] esophageal squamous cell carcinoma, [] and colorectal cancer. []
- In vivo: this compound showed significant tumor growth inhibition in mouse xenograft models of lung cancer, [, , , , , , ] esophageal squamous cell carcinoma, [] and colorectal cancer. []
- Clinical trials: Numerous clinical trials have investigated this compound's efficacy in NSCLC patients. this compound demonstrated improved progression-free survival compared to chemotherapy in patients with specific EGFR mutations. [, , ] Studies also suggest that this compound may benefit patients with uncommon EGFR mutations, [] brain metastases, [, ] and those pretreated with other EGFR-TKIs. [, ]
ANone: Although initially effective, acquired resistance to this compound remains a challenge. Studies have identified several resistance mechanisms:
- EGFR T790M mutation: This secondary mutation remains a prevalent resistance mechanism for both first- and second-generation EGFR-TKIs, including this compound. [, , , , ]
- MET amplification: This mechanism was observed in some this compound-resistant cell lines. []
- Epithelial-to-mesenchymal transition (EMT): This phenotypic change was associated with this compound resistance in some cell lines. [, ]
- Stem cell-like features: Upregulation of stem cell markers was observed in this compound-resistant cells. []
- Activation of alternative signaling pathways: These include the IGF1R pathway, [] and FGFR1 activation. []
- Other mechanisms: Upregulation of EGFR, [] and mutations in KRAS, [] have also been implicated in this compound resistance.
ANone: Clinical trials and real-world studies have reported several adverse events associated with this compound:
- Gastrointestinal: Diarrhea is a common side effect, and its severity appears to be correlated with this compound plasma concentrations. [, , ]
- Dermatologic: Rash and acne are frequently observed. [, ]
- Other: Stomatitis and paronychia are also reported. [, ]
ANone: The provided abstracts do not mention specific long-term effects of this compound. Long-term safety data may be available in clinical trial publications and post-marketing surveillance studies.
ANone: One study explored the use of PEGAuNPs to enhance this compound delivery. [] This nanoparticle-based delivery system improved drug uptake in cancer cells and enhanced its antitumor activity, suggesting a promising strategy for improving efficacy and potentially reducing toxicity. []
ANone: Research on predictive biomarkers for this compound is ongoing. One study suggested that a hypoxic gene signature may correlate with a higher likelihood of metabolic response to this compound in head and neck squamous cell carcinoma. []
ANone: this compound represents a significant milestone in the evolution of EGFR-targeted therapy for cancer:
- Second-generation EGFR-TKI: this compound emerged as a second-generation, irreversible EGFR-TKI designed to overcome limitations of earlier reversible inhibitors, particularly acquired resistance through the T790M mutation. [, , ]
- Approval for EGFR-mutant NSCLC: this compound gained approval for treating patients with specific EGFR mutations in advanced NSCLC, offering a new treatment option for this patient population. [, , ]
- Exploration in other cancers: this compound is also being investigated in other cancer types, including head and neck squamous cell carcinoma, [, ] breast cancer, [] and esophageal squamous cell carcinoma, [] highlighting its potential broader application.
ANone: this compound research has spurred collaborative efforts across disciplines:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



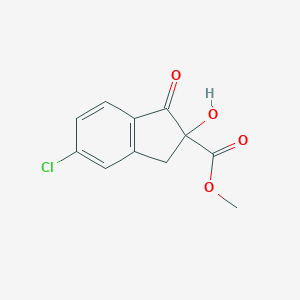
![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
